![molecular formula C16H13BrN2O3S B2919901 N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895440-97-8](/img/structure/B2919901.png)
N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide, also known as BMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antimicrobial and Anticancer Applications
Research into thiazolide compounds, such as those related to N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide, has shown promising antimicrobial and anticancer activities. For example, novel analogs of pyrazol-5-ones derived from the 2-aminobenzothiazole nucleus demonstrated significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells. These findings suggest the potential of benzothiazole derivatives as antibacterial agents with specific applications in treating infections without harming the host cells (Palkar et al., 2017). Additionally, synthesis of new benzothiazole acylhydrazones has been explored for their anticancer properties, indicating the versatility of benzothiazole derivatives in designing compounds for cancer therapy (Osmaniye et al., 2018).
Photodynamic Therapy
Another area of interest is the development of photosensitizers for photodynamic therapy, a treatment modality for cancer. Zinc phthalocyanine derivatives substituted with thiadiazole-containing groups have shown high singlet oxygen quantum yield, making them potent candidates for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin et al., 2020).
Antipsychotic Agents
Furthermore, the synthesis and study of compounds like N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide have been extended to the development of potential antipsychotic agents. For instance, derivatives with modifications in the benzamide structure have been evaluated for their antidopaminergic properties, showcasing their applicability in designing new treatments for psychiatric disorders (Högberg et al., 1990).
Anticonvulsant Agents
Compounds featuring the benzothiazole moiety have also been investigated for their anticonvulsant activities. Studies on quinazolinone derivatives containing benzo[d]thiazol-2-yl groups revealed promising effects against seizures in preclinical models, highlighting the potential of such structures in developing new anticonvulsant medications (Ugale et al., 2012).
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c1-21-12-5-3-4-10(14(12)22-2)15(20)19-16-18-11-7-6-9(17)8-13(11)23-16/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWSCDCFXKQBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.